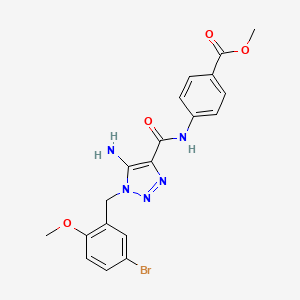

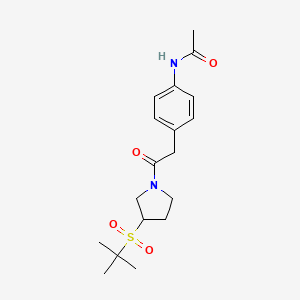

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” was not found in the retrieved papers.Aplicaciones Científicas De Investigación

Antiviral Properties

The compound 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, identified as TAK-220, shows promising properties as an antiviral agent, particularly against HIV-1. It exhibits strong inhibitory effects on the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This compound has high CCR5 binding affinity and potent inhibition of membrane fusion, making it a significant clinical candidate for further development in HIV-1 treatment (Imamura et al., 2006).

Diagnostic Imaging Applications

In another application, derivatives of this compound have been used in the development of new potential PET (Positron Emission Tomography) agents. These compounds, specifically designed for imaging of IRAK4 enzyme in neuroinflammation, demonstrate the versatility of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in diagnostic imaging and potentially in neurological research (Wang et al., 2018).

Chemical Synthesis and Optimization

Research into the synthesis of related compounds includes the development of enantioselective processes for CGRP (Calcitonin Gene-Related Peptide) receptor inhibitors. This area of study highlights the role of similar piperidine compounds in the synthesis of pharmaceuticals, demonstrating the broader relevance of the chemical structure in medicinal chemistry (Cann et al., 2012).

Neuroinflammation Imaging

A specific derivative, [11C]CPPC, has been used as a PET radiotracer for imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This application is crucial for understanding various neuropsychiatric disorders and the immune environment of malignancies in the central nervous system (Horti et al., 2019).

Inhibitors in Disease Treatment

Further applications include its derivatives being potent inhibitors in disease treatment. For example, specific derivatives have shown potential as tubulin inhibitors and antiproliferative agents in cancer research. This indicates the compound's utility in developing novel therapeutic agents for cancer treatment (Krasavin et al., 2014).

Propiedades

IUPAC Name |

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10-3-4-13(15-9-10)16-14(19)12-5-7-17(8-6-12)11(2)18/h3-4,9,12H,5-8H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNVJBRMIHEEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2479905.png)

![3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2479909.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)

![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)

![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)